(+)-Menthyl acetate spectroscopic data (NMR, IR, MS)
(+)-Menthyl acetate spectroscopic data (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Data of (+)-Menthyl Acetate
This guide provides a comprehensive overview of the spectroscopic data for (+)-Menthyl acetate, a monoterpene ester widely used in the flavor and fragrance industries. The information is intended for researchers, scientists, and professionals in drug development and related fields. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.
Data Presentation
The spectroscopic data for (+)-Menthyl acetate are summarized in the tables below. As enantiomers, (+)-Menthyl acetate and (-)-Menthyl acetate exhibit identical spectroscopic properties. The following data were obtained for (-)-Menthyl acetate and are representative of the (+)-enantiomer.
Table 1: ¹H NMR Spectroscopic Data for (+)-Menthyl Acetate (300 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 4.66 | m | 1H | H-1 | |
| 2.04 | s | 3H | O=C-CH ₃ | |
| 1.88 | m | 1H | H-8 | |
| 1.67 | m | 2H | H-4ax, H-2ax | |
| 1.50 | m | 1H | H-5ax | |
| 1.36 | m | 1H | H-3ax | |
| 1.01 | m | 4H | H-6ax, H-6eq, H-3eq, H-2eq | |
| 0.90 | d | 6.32 | 6H | H-9, H-10 |
| 0.76 | d | 6.58 | 3H | H-7 |
Data sourced from a study on the synthesis of (-)-Menthyl acetate.[1]
Table 2: ¹³C NMR Spectroscopic Data for (+)-Menthyl Acetate (75.5 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Carbon Atom Assignment |
| 170.32 | C=O |
| 73.89 | C-1 |
| 46.87 | C-2 |
| 40.79 | C-4 |
| 34.13 | C-3 |
| 31.21 | C-5 |
| 26.17 | C-8 |
| 23.37 | C-6 |
| 21.83 | C H₃-C=O |
| 21.05 | C-9 or C-10 |
| 20.54 | C-9 or C-10 |
| 16.22 | C-7 |
Data sourced from a study on the synthesis of (-)-Menthyl acetate.[1]
Table 3: Infrared (IR) Spectroscopy Data for (+)-Menthyl Acetate
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 1735 | C=O (Ester) stretch |
Data represents a characteristic strong absorption band.[1]
Table 4: Mass Spectrometry (MS) Data for (+)-Menthyl Acetate (Electron Ionization)
| m/z | Interpretation |
| 138 | [M-60]⁺, Loss of acetic acid (CH₃COOH) |
| 43 | [CH₃CO]⁺, Acetyl cation (base peak) |
Fragmentation pattern obtained via Electron Ionization Mass Spectrometry (EIMS).[1]
Experimental Protocols
The following sections detail the generalized experimental methodologies for acquiring the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of approximately 5-10 mg of (+)-Menthyl acetate is dissolved in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm). The solution is then transferred to a 5 mm NMR tube.
¹H and ¹³C NMR Acquisition: The NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz for ¹H and 75.5 MHz for ¹³C nuclei.[1] For a standard ¹H NMR spectrum, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For the ¹³C NMR spectrum, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope. Broadband proton decoupling is employed during the acquisition of the ¹³C NMR spectrum to simplify the spectrum to single lines for each carbon atom.
Infrared (IR) Spectroscopy
Sample Preparation: As (+)-Menthyl acetate is a liquid at room temperature, the IR spectrum is typically recorded using the neat liquid. A drop of the sample is placed on the surface of a salt plate (e.g., NaCl or KBr). A second salt plate is carefully placed on top to create a thin liquid film between the plates.
IR Spectrum Acquisition: The prepared salt plates are mounted in the sample holder of an FTIR spectrometer. The spectrum is recorded over the standard mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the clean, empty salt plates is recorded first and subtracted from the sample spectrum to eliminate interference from atmospheric water and carbon dioxide.
Mass Spectrometry (MS)
Sample Introduction and Ionization: The analysis is performed using a mass spectrometer equipped with an electron ionization (EI) source. A small amount of the volatile (+)-Menthyl acetate sample is introduced into the instrument, where it is vaporized. In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), leading to the ejection of an electron from the molecule and the formation of a molecular ion (M⁺) and various fragment ions.
Mass Analysis and Detection: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or magnetic sector). The detector then records the abundance of each ion, generating a mass spectrum that shows the relative intensity of the different fragments.
Mandatory Visualization
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like (+)-Menthyl acetate.
